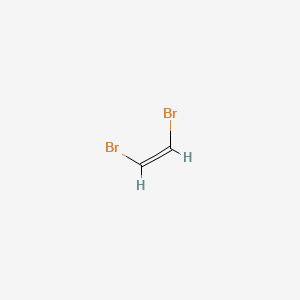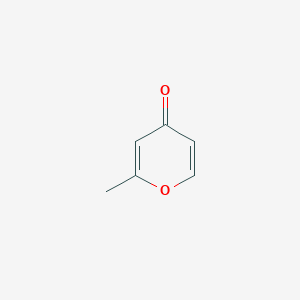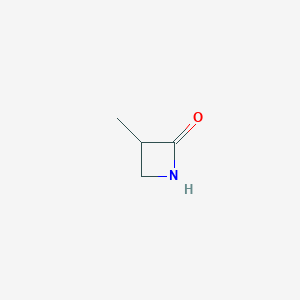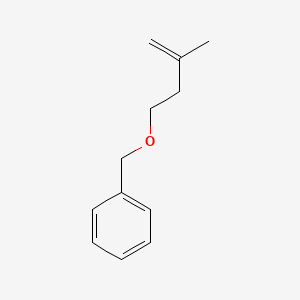
Acetylene dibromide
Overview
Description
Acetylene Dibromide, also known as 1,2-Dibromoethane or Ethylene Dibromide (EDB), is an organobromine compound with the chemical formula C2H4Br2 . It is a dense colorless liquid with a faint, sweet odor, detectable at 10 ppm . Although trace amounts occur naturally in the ocean, where it is probably formed by algae and kelp, it is mainly synthetic .
Synthesis Analysis
1,2-Dibromoethylene can be synthesized by halogenation of acetylene (C2H2) with bromine (Br2) . In order to prevent the formation of tetrahalogenated compounds, acetylene is used in excess, with Br2 as the limiting reagent . Alternately, halogenation of this kind could also be achieved through the use of two equivalents of N-bromosuccinimide and lithium bromide (LiBr) .Molecular Structure Analysis
The molecular formula of Acetylene Dibromide is C2H2Br2 . It has a molar mass of 185.85 g/mol . The percent composition is C 12.93%, H 1.08%, Br 85.99% .Chemical Reactions Analysis
The reaction of acetylene with bromine is an example of electrophilic addition . The carbon chain doubles in size indicating an acetylide SN2 reaction with an alkyl halide .Physical And Chemical Properties Analysis
Acetylene Dibromide is a colorless liquid with a characteristic odor . It has a specific gravity of 2.18 at 68°F, which means it is denser than water . It turns brown on exposure to light .Scientific Research Applications
Acetylene Chemistry in Organic Synthesis
Acetylene, a primary building block in synthetic organic chemistry, has led to the development of several valuable processes. Its application in gaseous form is limited due to safety concerns, but calcium carbide has emerged as an efficient and safe source of acetylene for in situ chemical transformations. This breakthrough brings a new dimension to acetylene chemistry, particularly in organic synthesis, facilitating easier handling and broader application in standard laboratory setups (Rodygin, Werner, Kucherov, & Ananikov, 2016).
Acetylenic Scaffolding in Materials Science
The preparation of acetylenic molecular and polymeric carbon allotropes, along with carbon-rich nanometre-sized structures, opens new avenues in materials science. These structures exhibit unusual stability, high electrical conductivity, and unique optical properties, making them attractive for various applications in technology and research (Diederich, 1994).
Acetylenes in Catalysis
Acetylenes are key in catalytic processes, particularly in enantioselective additions to carbonyl groups and imines. They also find novel applications in areas beyond traditional organic transformations, expanding their role in catalysis and synthetic methodologies (Cozzi, Hilgraf, & Zimmermann, 2004).
Polymerization and Electrical Properties
Acetylene polymerizes into polyacetylene, a large band gap semiconductor. Upon doping, it transforms into a highly conducting material, demonstrating significant potential in the field of conductive polymers and electronics (Karasz, Chien, Galkiewicz, Wnek, Heeger, & MacDiarmid, 1979).
Storage and Separation Technologies
Porous metal–organic frameworks (MOFs) have been identified as practical materials for acetylene storage and separation. Their importance lies in safely storing and transporting acetylene, addressing its explosive nature under certain conditions. The immobilization of open metal sites in these frameworks facilitates high acetylene storage at room temperature and low pressure (Zhang, Xiang, & Chen, 2011).
Fuel Cell Applications
Acetylene's impact on the performance of proton exchange membrane fuel cells, particularly in terms of spatial performance and the influence of acetylene poisoning on cathode efficiency, is a critical area of research in renewable energy applications (Reshetenko & St-Pierre, 2015).
Environmental and Atmospheric Studies
Acetylene's presence in the atmosphere, both as a pollutant and a component of urban emissions, has been the subject of environmental research. Understanding its sources and concentrations aids in pollution and atmospheric studies (Whitby & Altwicker, 1978).
Safety And Hazards
Acetylene Dibromide is considered hazardous . It can cause skin, eye, mucous membrane, and respiratory tract irritation . It may also cause damage to the lungs, liver, and kidneys . It is toxic if swallowed, in contact with skin or if inhaled . It may cause cancer and is suspected of damaging fertility or the unborn child .
properties
IUPAC Name |
(Z)-1,2-dibromoethene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTUEMKLYAGTNQ-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Br)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026537 | |
| Record name | cis-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylene dibromide | |
CAS RN |
590-11-4, 540-49-8 | |
| Record name | 1,2-Dibromoethylene, (1Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylene dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Dibromoethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBROMOETHYLENE, (1Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4D0712FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)









